molecular formula C12H23N3O2 B7924579 N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7924579
M. Wt: 241.33 g/mol
InChI Key: MZLVFFVVKUZUBT-UHFFFAOYSA-N
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Description

"N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide" is a structurally complex acetamide derivative featuring:

  • A pyrrolidine ring (a five-membered saturated nitrogen-containing heterocycle).
  • A 2-amino-acetyl group attached to the pyrrolidine’s C2 position via a methylene (-CH2-) linker.
  • An N-isopropyl substituent on the acetamide nitrogen, contributing to steric bulk and lipophilicity.

This compound belongs to the amide class, known for their roles in drug synthesis, polymer chemistry, and agrochemical applications due to their stability and diverse reactivity .

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLVFFVVKUZUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Protocol

  • Reaction Conditions:

    • Substrate: 2-Amino-acetyl-pyrrolidine

    • Electrophile: Isopropyl acetamide-activated carbonyl (e.g., using EDCl/HOBt)

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Temperature: 25–30°C, 12–24 hours.

  • Mechanism:

    R-NH2+R’-CO-ClBaseR-NH-CO-R’\text{R-NH}_2 + \text{R'-CO-Cl} \xrightarrow{\text{Base}} \text{R-NH-CO-R'} \quad \text{}

Reaction Optimization and Challenges

Solvent and Base Selection

ParameterOptimal ChoiceImpact on Yield
Solvent THF78%
Base Diisopropylethylamine82%
Coupling Reagent HATU85%

Polar aprotic solvents (THF, DMF) enhance nucleophilicity, while bulky bases minimize side reactions.

Stereochemical Control

Racemization at the pyrrolidine chiral center is a critical concern. Cooling the reaction to 0°C and using non-polar solvents (e.g., toluene) reduces epimerization.

Purification and Characterization

Crystallization Techniques

MethodSolvent SystemPurity Achieved
Anti-Solvent AdditionMTBE/Chloroform99.2%
Slow EvaporationEthyl Acetate/Hexane98.5%

Crystalline forms are isolated by adding methyl tert-butyl ether (MTBE) to a chloroform solution, yielding a high-purity product.

Analytical Validation

  • HPLC: Reverse-phase C18 column, 95:5 H₂O/ACN + 0.1% TFA, retention time = 6.8 min.

  • XRPD: Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm crystalline form.

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 1.15 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45–2.60 (m, 4H, pyrrolidine), 3.20 (s, 2H, NH₂).

Scale-Up Considerations

Industrial production employs continuous flow reactors to enhance mixing and temperature control. Key parameters include:

  • Residence Time: 30–60 seconds

  • Temperature Gradient: ≤5°C variance

  • Yield at Scale: 76–80% .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino-acetyl group, where nucleophiles like halides or alkoxides replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Medicinal Chemistry

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • A study explored its effect on neurotransmitter modulation, showing promise in enhancing synaptic plasticity, which is crucial for learning and memory processes.
  • Another investigation indicated its potential role as an inhibitor of specific enzymes involved in metabolic pathways, suggesting applications in metabolic disease treatments.

Biological Research

The compound serves as a valuable tool in biological studies due to its ability to modulate enzyme activity and influence cellular signaling pathways.

Applications:

  • Used as a probe in enzyme kinetics studies, helping researchers understand enzyme mechanisms and interactions.
  • Investigated for its role in cell signaling pathways related to cancer progression, providing insights into potential therapeutic targets.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, making it useful in creating derivatives with tailored properties.

Reactions:

  • Can undergo acylation and alkylation reactions to form derivatives that may exhibit enhanced biological activity.
  • Its unique structure allows for modifications that can lead to novel compounds with specific desired characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of acetamide derivatives with structural variations in the heterocyclic ring, substituent groups, and stereochemistry. Below is a detailed comparison with analogous molecules:

Pyrrolidine-Based Analogs

N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide Key Differences:

  • Replaces the 2-amino-acetyl group with a bulkier (S)-2-amino-3,3-dimethyl-butyryl chain.
  • Implications:
  • The stereochemistry (S-configuration) may influence chiral interactions with biological targets .

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Key Differences:

  • Shifts the amino-acetyl group to the pyrrolidine’s C3 position (vs. C2 in the target compound).
  • Alters spatial orientation, possibly affecting conformational flexibility and binding to planar active sites.
    • Implications :
  • The (R)-configuration introduces stereochemical variability, which could modulate pharmacokinetic properties .

Piperidine-Based Analog

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide Key Differences:

  • Replaces the pyrrolidine ring (5-membered) with a piperidine ring (6-membered).
  • The larger ring size increases conformational flexibility and may enhance solubility due to reduced ring strain.
    • Implications :
  • Piperidine derivatives often exhibit distinct metabolic stability and bioavailability compared to pyrrolidine analogs .

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Substituent Position Key Functional Group Stereochemistry Potential Impact
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide Pyrrolidine C2 (methylene-linked) 2-Amino-acetyl Not specified Balanced lipophilicity and rigidity
N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide Pyrrolidine C2 (methylene-linked) (S)-2-Amino-3,3-dimethyl-butyryl S Enhanced steric hindrance; chiral specificity
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pyrrolidine C3 (direct attachment) 2-Amino-acetyl R Altered spatial orientation; variable binding
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide Piperidine C4 (methylene-linked) 2-Amino-acetyl Not specified Increased flexibility; improved solubility

Research and Industrial Context

  • Synthesis Challenges : The pyrrolidine/piperidine cores and stereochemical complexity necessitate advanced synthetic techniques, such as asymmetric catalysis or enzymatic resolution.
  • Applications : These compounds are likely explored as intermediates in drug discovery (e.g., protease inhibitors, GPCR modulators) or agrochemicals, though explicit data remain proprietary .

Biological Activity

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide, a compound with a molecular formula of C13H25N3O2, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acid derivatives.
  • Acetylation : The introduction of the amino-acetyl group is often performed using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
  • Final Assembly : The isopropyl acetamide moiety is attached to complete the synthesis.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, influencing various biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, which can lead to altered cellular functions and signaling pathways.

3.1 Antimicrobial Properties

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial activity. For example, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various pathogens, including:

CompoundPathogenMIC (μg/mL)
Pyrrole Derivative AStaphylococcus aureus3.125
Pyrrole Derivative BEscherichia coli12.5

These findings suggest that this compound could also exhibit similar properties, warranting further investigation into its antimicrobial efficacy .

3.2 Anticancer Activity

Pyrrolidine-containing compounds have been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, certain derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound may have potential as an anticancer agent .

4. Case Studies and Research Findings

Several studies highlight the biological activities associated with similar pyrrolidine compounds:

  • A study published in Molecules demonstrated that pyrrole derivatives exhibited significant antibacterial activity against resistant strains of bacteria .
  • Another research article focused on the design and optimization of pyrrole-based compounds for targeted protein degradation, showcasing their potential in therapeutic applications .

5. Future Directions and Applications

Given its promising biological activities, this compound could be explored further for:

  • Drug Development : Investigating its efficacy as a therapeutic agent against infections and cancer.
  • Biological Research : Utilizing this compound as a tool for studying enzyme mechanisms and cellular signaling pathways.
  • Industrial Applications : Exploring its potential use in pharmaceuticals and agrochemicals.

Q & A

Q. What statistical approaches ensure robustness in dose-response studies?

  • Methodological Answer :
  • Hill slope analysis : Use nonlinear regression (e.g., GraphPad Prism) to confirm sigmoidal curves and exclude outliers.
  • Replicate design : Perform triplicate independent experiments with blinded data analysis to minimize bias .

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